An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine: A Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, providing a comprehensive overview of its chemical nature, synthesis, and, most importantly, its potential as a starting point for novel therapeutic agents. While specific biological data for this exact molecule is not extensively available in current literature, this guide will leverage the well-established knowledge of the 2-aminothiazole class to propose potential applications and a roadmap for its investigation.
Compound Profile: 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
| Property | Value | Reference |
| CAS Number | 303019-72-9 | [1][2][3] |
| Molecular Formula | C10H9ClN2OS | [1][2] |
| Molecular Weight | 240.71 g/mol | [1] |
| Appearance | Solid | |
| SMILES String | NC1=NC(C2=CC(Cl)=CC=C2OC)=CS1 | |
| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N |
Synthesis of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
The synthesis of 2-amino-4-arylthiazoles is a well-established process in organic chemistry, typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide, in this case, thiourea. The general applicability of this method allows for the reliable preparation of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine.
General Synthetic Protocol
A widely adopted method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted phenacyl bromide with thiourea.[4] This straightforward and efficient procedure provides good yields of the desired product.
Step 1: Synthesis of the α-Bromoketone Intermediate
The synthesis begins with the bromination of the corresponding acetophenone, in this case, 1-(5-chloro-2-methoxyphenyl)ethanone. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform. The reaction yields the α-bromo intermediate, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Step 2: Cyclization with Thiourea
The synthesized α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol or dimethylformamide (DMF). The mixture is typically heated under reflux to facilitate the cyclization reaction, leading to the formation of the 2-aminothiazole ring. The final product, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, can then be isolated and purified using standard techniques like recrystallization or column chromatography.
Caption: General workflow for the synthesis of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine is not yet prevalent in the literature, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential therapeutic applications. The biological activity of these compounds is often dictated by the nature and position of the substituents on the phenyl and thiazole rings.
Potential Anticancer Activity
The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[5] Derivatives of 2-aminothiazole have been shown to inhibit various protein kinases, including Hec1/Nek2, which are crucial for cell cycle progression.[5][6] Molecular docking studies on other 2-aminothiazole derivatives have revealed key interactions with the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and subsequent cell cycle arrest and apoptosis in cancer cells. The presence of the chloro and methoxy groups on the phenyl ring of the title compound could influence its binding affinity and selectivity for various kinase targets.
Potential Antimicrobial and Antifungal Activity
Numerous studies have reported the potent antimicrobial and antifungal properties of 2-aminothiazole derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. The specific substitution pattern of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine may confer activity against a range of bacterial and fungal pathogens.
Potential Antioxidant Activity
Some 2-aminothiazole derivatives have demonstrated significant antioxidant properties.[4] These compounds can act as radical scavengers, protecting cells from oxidative damage implicated in various diseases. The mechanism often involves the donation of a hydrogen atom from the amino group or the thiazole ring to neutralize free radicals. In silico studies and in vitro assays, such as the DPPH and SOD assays, have been used to quantify the antioxidant potential of this class of compounds.[4]
Caption: Potential therapeutic applications of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine.
Proposed Experimental Workflows for Biological Screening
To elucidate the specific biological activity of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for assessing its potential anticancer and antimicrobial activities.
Anticancer Activity Screening Workflow
This workflow outlines a standard procedure for evaluating the cytotoxic effects of the compound on a cancer cell line, followed by a more specific kinase inhibition assay.
1. Cell Viability Assay (MTT Assay)
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Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
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Protocol:
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Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Prepare a stock solution of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine in DMSO.
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Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
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Incubate for 48-72 hours.
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
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2. Kinase Inhibition Assay
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Objective: To determine if the compound inhibits the activity of a specific protein kinase (e.g., a commercially available kinase assay kit for a relevant cancer target like EGFR or VEGFR).
-
Protocol:
-
Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine.
-
Incubate the reaction mixture at the recommended temperature and time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
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Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
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Caption: Workflow for anticancer activity screening.
Antimicrobial Activity Screening Workflow
This workflow describes a standard method for assessing the antibacterial activity of the compound.
1. Broth Microdilution Assay
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Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Protocol:
-
Prepare a stock solution of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
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Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
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Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Caption: Workflow for antimicrobial activity screening (MIC determination).
Data Interpretation and Future Directions
The results from these initial screenings will provide valuable insights into the biological profile of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine.
-
Interpretation of Results:
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A low IC50 value in the MTT assay suggests potent cytotoxic activity, warranting further investigation into its mechanism of cell death (e.g., apoptosis assays).
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A low IC50 value in a specific kinase assay would indicate that the compound is a potential inhibitor of that kinase, a promising result for targeted cancer therapy.
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A low MIC value against bacterial strains would establish its potential as an antibacterial agent, prompting further studies to determine its spectrum of activity and mechanism of action.
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-
Future Research:
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Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound with modifications at the phenyl and thiazole rings to identify key structural features for optimal activity.
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In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluate the compound's efficacy and toxicity in animal models of cancer or infectious diseases.
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Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
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Target Identification: For compounds with interesting phenotypes but unknown mechanisms, employ techniques like chemical proteomics to identify their cellular targets.
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Conclusion
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine represents a promising starting point for drug discovery, backed by the well-documented biological importance of the 2-aminothiazole scaffold. While its specific biological profile remains to be fully elucidated, the synthetic accessibility and the potential for diverse biological activities make it an attractive candidate for further investigation. The experimental workflows detailed in this guide provide a clear path for researchers to unlock the therapeutic potential of this and related molecules, contributing to the development of novel treatments for a range of human diseases. The exploration of this compound underscores the ongoing importance of privileged scaffolds in the quest for new and effective medicines.
References
[5] Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics, 41(20), 10185-10202. [Link][5][6]
[4] Charoensri, N., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Pharmaceutical Sciences Asia, 49(4), 336-348. [Link][4]
[7] Huzhou Betachem Biological Technology Co., Ltd. (n.d.). CAS:303019-72-9. Retrieved from [Link][3]
Sources
- 1. 303019-72-9 Cas No. | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
